molecular formula C13H15FN2O5S B7024019 2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide

2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide

Cat. No.: B7024019
M. Wt: 330.33 g/mol
InChI Key: GKGONPYFGSQYKY-UHFFFAOYSA-N
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Description

2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, two methoxy groups, and an oxazole ring attached to a benzenesulfonamide core. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage by reacting the intermediate with sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new therapeutic agents targeting various diseases.

    Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular pathways.

    Chemical Biology: Utilized as a probe to investigate biological processes and molecular interactions.

    Industrial Applications: Used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4,5-dimethoxybenzenesulfonamide: Lacks the oxazole ring, which may result in different biological activity.

    4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.

    2-fluoro-4,5-dimethoxybenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the sulfonamide linkage, leading to different reactivity.

Uniqueness

2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide is unique due to the presence of both the fluorine atom and the oxazole ring, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O5S/c1-19-11-5-10(14)13(6-12(11)20-2)22(17,18)16-4-3-9-7-15-21-8-9/h5-8,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGONPYFGSQYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=CON=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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